4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid
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Overview
Description
4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of hydrazines with 1,3-diketones . The nitro group is introduced via nitration using concentrated nitric and sulfuric acids . The benzoic acid moiety is then attached through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), concentrated nitric and sulfuric acids.
Major Products
Oxidation: Amino derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The pyrazole ring can interact with various enzymes or receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity to certain proteins .
Comparison with Similar Compounds
Similar Compounds
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)benzoic acid: Similar structure but lacks the 2-methylpropanoyl group.
4-{[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid: Similar structure but lacks the nitro group.
Uniqueness
4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro group and the pyrazole ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H16N4O5 |
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Molecular Weight |
332.31 g/mol |
IUPAC Name |
4-[[2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]amino]benzoic acid |
InChI |
InChI=1S/C15H16N4O5/c1-9(8-18-10(2)7-13(17-18)19(23)24)14(20)16-12-5-3-11(4-6-12)15(21)22/h3-7,9H,8H2,1-2H3,(H,16,20)(H,21,22) |
InChI Key |
FWMHHFMHVKGYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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